molecular formula C7H9NO B3383865 Cyclohexene, 1-isocyanato- CAS No. 5041-27-0

Cyclohexene, 1-isocyanato-

Cat. No.: B3383865
CAS No.: 5041-27-0
M. Wt: 123.15 g/mol
InChI Key: HKFODWBNXPUDMY-UHFFFAOYSA-N
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Description

Cyclohexene, 1-isocyanato- is an organic compound with the molecular formula C₇H₁₁NO. It is also known as isocyanatocyclohexane or cyclohexyl isocyanate. This compound is characterized by the presence of an isocyanate group (-NCO) attached to a cyclohexene ring. Cyclohexene, 1-isocyanato- is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexene, 1-isocyanato- can be synthesized through the reaction of cyclohexene with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent the decomposition of the isocyanate group. Another method involves the reaction of cyclohexylamine with phosgene, followed by the elimination of hydrogen chloride to form cyclohexyl isocyanate .

Industrial Production Methods: The industrial production of cyclohexene, 1-isocyanato- primarily relies on the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative methods such as the non-phosgene route are being explored. This involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate .

Chemical Reactions Analysis

2.1. Nucleophilic Addition Reactions

Alcohols and Polyols
The isocyanate group reacts with alcohols to form urethanes. This reaction is exothermic, releasing approximately 24 kcal/mol per urethane bond . For example, the reaction with n-butyl alcohol follows a second-order kinetics model, catalyzed by tertiary amines or organometals. The rate constant kk for this reaction with ferric acetylacetonate as a catalyst is temperature-dependent, with values ranging from 6.50×1046.50\times 10^{-4} L·mol⁻¹·s⁻¹ (30°C) to 320.0×104320.0\times 10^{-4} L·mol⁻¹·s⁻¹ (69.5°C) .

ReactantCatalystTemperature (°C)k×104k\times 10^{-4} (L·mol⁻¹·s⁻¹)Reference
n-Butyl AlcoholFerric Acetylacetonate306.50
n-Butyl AlcoholFerric Acetylacetonate69.5320.0

Amines
Isocyanates react with amines to form polyureas via a two-step mechanism: nucleophilic attack followed by proton transfer. Aromatic isocyanates like Cyclohexene, 1-isocyanato- exhibit lower reactivity compared to aliphatic derivatives due to steric hindrance .

Water
The blowing reaction with water produces urea and CO₂ gas, critical in foam production. This reaction is catalyzed by tertiary amines and releases 47 kcal/mol .

2.2. Polymerization Reactions

Polyurethane Formation
Cyclohexene, 1-isocyanato- reacts with polyols to form polyurethanes. The reaction is exothermic, with ΔrH° = -118 kJ/mol for cyclohexene hydrogenation . Polymerization kinetics depend on the polyol structure, with tertiary hydroxyls showing reduced reactivity due to steric hindrance .

Terpolymerization with CO₂
In the presence of bifunctional catalysts (e.g., Al(TPP)Br), Cyclohexene, 1-isocyanato- participates in terpolymerizations with epoxides and CO₂ to form carbonyl-containing polymers . The reaction involves nucleophilic attack by the isocyanate on CO₂, followed by insertion into the polymer backbone.

2.3. Self-Addition Reactions

Dimerization
Isocyanates can dimerize to form uretidinediones, though this reaction is thermally unstable. For cyclohexane isocyanato- derivatives, dimerization occurs at low temperatures, producing compounds with ΔrH° = -98.4 kJ/mol .

Trimerization
Trimerization yields isocyanurates, commercially relevant for rigid foams. This process is catalyzed by organocatalysts like tetra-butylammonium phthalimide-N-oxyl under solvent-free conditions .

Kinetics and Catalysis

The reaction of Cyclohexene, 1-isocyanato- with alcohols is second-order, with rate constants influenced by catalyst concentration and temperature. For example:
Rate=k[RNCO][ROH]\text{Rate}=k[\text{RNCO}][\text{ROH}]
where k=k0+kc[Catalyst]k=k_0+k_c[\text{Catalyst}] . Ferric acetylacetonate enhances reaction rates by stabilizing the transition state, reducing activation energy by 20–30% .

Thermochemical Data

ReactionΔrH° (kJ/mol)Reference
Cyclohexene hydrogenation-118
Cyclohexane isocyanato- dimerization-98.4

Scientific Research Applications

Polymer Synthesis

Cyclohexene, 1-isocyanato- is primarily utilized as a monomer in the production of polyurethanes. Polyurethanes are versatile polymers used in a wide range of applications due to their excellent mechanical properties and durability. The incorporation of cyclohexene isocyanate enhances the flexibility and strength of the resulting polymers.

Properties and Benefits

  • Mechanical Strength : Polymers synthesized with cyclohexene isocyanate exhibit high tensile strength and resistance to wear.
  • Flexibility : The compound contributes to the elasticity of the final product, making it suitable for applications requiring deformation without breaking.
  • Chemical Resistance : Polyurethanes derived from this compound demonstrate resistance to various chemicals, enhancing their applicability in harsh environments.

Coatings and Adhesives

The use of cyclohexene, 1-isocyanato- extends to the formulation of coatings and adhesives. Its reactive isocyanate group allows it to bond effectively with polyols and other compounds, forming durable coatings that are resistant to abrasion and environmental degradation.

Applications in Coatings

  • Automotive Coatings : Used for protective finishes that withstand UV radiation and physical wear.
  • Industrial Coatings : Applied in machinery and equipment to prevent corrosion and enhance longevity.

Adhesive Formulations

  • Construction Adhesives : Provides strong bonding capabilities for construction materials.
  • Woodworking : Used in adhesives for furniture manufacturing due to its strong bonding properties.

Environmental Considerations

While cyclohexene, 1-isocyanato- has numerous industrial benefits, its environmental impact must be considered. Isocyanates are known to pose health risks through inhalation or skin contact, leading to respiratory sensitization and other health issues.

Regulatory Status

Regulatory bodies such as the European Chemicals Agency (ECHA) monitor substances like cyclohexene isocyanate due to their potential hazards. Safety Data Sheets (SDS) recommend adequate ventilation and personal protective equipment when handling these compounds.

Ecotoxicology

Studies indicate that cyclohexene isocyanate does not occur naturally in the environment but can be released during industrial processes. Its persistence and bioaccumulation potential necessitate careful management to minimize ecological risks.

Case Study: Polyurethane Production

A study conducted by Bayer AG examined the use of cyclohexene isocyanate in polyurethane production. The findings highlighted improvements in mechanical properties compared to traditional isocyanates, demonstrating enhanced performance in automotive applications.

Case Study: Environmental Impact Assessment

An assessment under the Canadian Environmental Protection Act evaluated the risks associated with cyclohexene isocyanate exposure among workers in manufacturing settings. The study concluded that while acute exposures could lead to upper airway irritation, proper workplace controls significantly mitigate these risks.

Mechanism of Action

The mechanism of action of cyclohexene, 1-isocyanato- involves the reactivity of the isocyanate group (-NCO). This group can react with nucleophiles such as alcohols and amines to form urethanes and ureas. The reaction typically proceeds through the formation of a carbamate intermediate, which then undergoes further reaction to yield the final product . The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.

Comparison with Similar Compounds

Cyclohexene, 1-isocyanato- stands out due to its unique structure and reactivity, making it a valuable compound in various chemical and industrial applications.

Biological Activity

Cyclohexene, 1-isocyanato- (also known as cyclohexyl isocyanate) is a compound of significant interest due to its biological activities and potential health hazards. This article will explore its biological effects, toxicological profile, and relevant research findings.

  • Chemical Formula : C7_7H11_{11}N\O
  • Appearance : Yellowish liquid with an irritating odor.
  • Solubility : Insoluble in water.
  • Flash Point : 127°F (53°C).

Acute Health Effects

Exposure to cyclohexyl isocyanate can lead to severe irritation of the skin and eyes, causing symptoms such as tearing and headaches. Respiratory exposure can irritate the nose, throat, and lungs, leading to coughing, wheezing, or shortness of breath .

Chronic Health Effects

Chronic exposure may result in long-term health issues, although specific data on carcinogenicity is limited. The compound has not been thoroughly tested for its cancer-causing potential according to current health assessments .

Biological Activity

Cyclohexyl isocyanate exhibits several biological activities that can impact human health:

  • Sensitization : It has been identified as a skin sensitizer, with dose-dependent reactions observed in studies where it was applied to the skin of test animals .
  • Respiratory Effects : Inhalation studies indicate that exposure can lead to respiratory distress and potential pulmonary hypersensitivity responses .

Case Studies

  • Acute Toxicity Studies : Research indicates that cyclohexyl isocyanate has a low lethal concentration (LC50) in inhalation studies, with values reported around 0.027 mg/L. Symptoms observed included lethargy and respiratory abnormalities .
  • Skin Irritation Tests : In studies involving skin exposure, irritation was noted at concentrations as low as 0.025% after 24 and 48 hours. Enhanced skin reactions were recorded during initial challenges but decreased upon rechallenge .

Toxicokinetics

Currently, there is a lack of comprehensive toxicokinetic data for cyclohexyl isocyanate. However, it is known that isocyanates generally react rapidly with water to form carbamic acids, which can decompose into less harmful substances .

Exposure Guidelines

The following table summarizes acute exposure guideline levels (AEGLs) for cyclohexyl isocyanate:

Exposure PeriodAEGL-1AEGL-2AEGL-3
10 minutesNR0.2 ppm0.6 ppm
30 minutesNR0.065 ppm0.2 ppm
60 minutesNR0.034 ppm0.1 ppm
4 hoursNR0.0085 ppm0.025 ppm
8 hoursNR0.004 ppm0.013 ppm

NR = Not Recommended due to insufficient data .

Properties

IUPAC Name

1-isocyanatocyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h4H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFODWBNXPUDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449940
Record name Cyclohexene, 1-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5041-27-0
Record name Cyclohexene, 1-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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